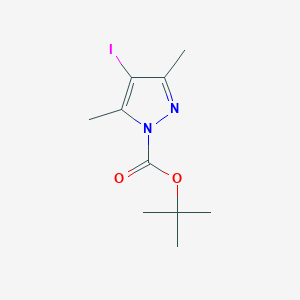

tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Description

Historical Context of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 when investigating this class of five-membered heterocyclic compounds. Knorr's initial interest in pyrazoles stemmed from their potential therapeutic applications, particularly their antipyretic properties, which represented one of the earliest examples of structure-activity relationships in heterocyclic medicinal chemistry. Following Knorr's nomenclatural contribution, Hans von Pechmann achieved the first systematic synthesis of pyrazole in 1898 through the reaction of acetylene with diazomethane, establishing a classical preparative method that would influence synthetic approaches for decades.

The early twentieth century witnessed significant expansion in pyrazole chemistry, with researchers recognizing the fundamental structural characteristics that define this heterocyclic system. Pyrazole, characterized as a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, exhibits unique electronic properties that distinguish it from other azole systems. The compound's planar structure, confirmed through X-ray crystallography, features similar carbon-nitrogen bond distances of approximately 1.33 Ångströms, indicating significant delocalization within the aromatic system.

A pivotal moment in pyrazole chemistry occurred in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, marking the discovery of the first naturally occurring pyrazole derivative. This finding challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds, opening new avenues for natural product research and bioinspired synthesis. The discovery emphasized the biological relevance of pyrazole scaffolds and provided validation for their continued investigation as pharmacologically active frameworks.

The subsequent decades saw remarkable diversification in pyrazole chemistry, with researchers developing increasingly sophisticated synthetic methodologies. The evolution from simple condensation reactions to complex multi-step syntheses reflected growing understanding of pyrazole reactivity patterns and the recognition of their potential in drug discovery. Modern pyrazole chemistry encompasses a vast array of substitution patterns and functional group combinations, with iodinated derivatives representing a particularly valuable subset for synthetic applications.

Significance of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives occupy a position of strategic importance in modern synthetic chemistry due to their exceptional utility in cross-coupling reactions and their role as versatile synthetic intermediates. The introduction of iodine into the pyrazole framework dramatically enhances the molecule's synthetic potential, particularly in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. The carbon-iodine bond's relatively weak nature, combined with iodine's excellent leaving group properties, facilitates diverse transformations that enable the construction of complex molecular architectures.

Recent advances in iodination methodology have significantly expanded the accessibility of iodinated pyrazole derivatives. The development of cadmium acetate-mediated iodination protocols has enabled regioselective introduction of iodine substituents under mild conditions. This methodology demonstrates particular effectiveness with pyrazole derivatives containing propargyl substituents, achieving both mono- and tri-iodinated products depending on reaction stoichiometry. The regioselectivity of these reactions reflects the electronic properties of the pyrazole ring, with electron-rich positions favoring electrophilic iodination.

Alternative iodination strategies have emerged through the application of potassium iodate systems combined with selenium catalysts. These methods provide convenient access to 4-iodo-1-aryl-1H-pyrazoles through in situ generation of pyrazole rings followed by direct iodination. The efficiency of this approach lies in its ability to combine pyrazole formation with functionalization in a single synthetic sequence, reducing overall step count and improving synthetic efficiency.

| Iodination Method | Reagent System | Temperature Range | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Cadmium Acetate | Cd(OAc)₂/I₂ | 50-100°C | 65-85% | Regioselective, mild conditions |

| Potassium Iodate | KIO₃/(PhSe)₂ | 130°C | 60-80% | One-pot synthesis, broad scope |

| Iodine Monochloride | ICl/Li₂CO₃ | Room temperature | 70-90% | Ambient conditions, high yield |

The synthetic utility of iodinated pyrazoles extends beyond simple cross-coupling applications. These compounds serve as key intermediates in the synthesis of biologically active molecules, particularly in the pharmaceutical industry where pyrazole scaffolds are prevalent. The iodine substituent provides a reactive handle for introducing diverse functionality while maintaining the core pyrazole framework essential for biological activity.

Position of tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry as a multiply substituted pyrazole derivative that combines halogen functionality with protective group chemistry. The compound's molecular structure incorporates several strategically important features: the tert-butyl carboxylate protecting group at the nitrogen-1 position, methyl substituents at positions 3 and 5, and an iodine atom at position 4. This substitution pattern reflects sophisticated synthetic design principles aimed at balancing reactivity, stability, and functional group compatibility.

The tert-butyl carboxylate moiety serves as both a protecting group and a directing element in the molecule's chemistry. This protective strategy enables selective transformations at other positions while preventing unwanted reactions at the nitrogen center. The tert-butyl group's steric bulk and electronic properties influence the compound's overall reactivity profile, making it particularly suitable for applications requiring temporary protection followed by selective deprotection. The carboxylate functionality can be readily removed under mild acidic conditions, providing access to the free pyrazole derivative when required.

The 3,5-dimethyl substitution pattern significantly impacts the compound's electronic distribution and steric environment. These methyl groups increase electron density on the pyrazole ring while providing steric protection for adjacent positions. The combination of electron-donating methyl groups with the electron-withdrawing iodine substituent creates a balanced electronic environment that influences both the compound's stability and its reactivity in various transformations.

| Physical Property | Value | Source |

|---|---|---|

| Molecular Weight | 322.14 g/mol | |

| Melting Point | 56°C | |

| Chemical Abstracts Service Number | 857283-71-7 | |

| Molecular Formula | C₁₀H₁₅IN₂O₂ | |

| Storage Temperature | 2-8°C |

The strategic positioning of the iodine atom at the 4-position reflects established understanding of pyrazole reactivity patterns. Position 4 represents an electron-rich site that readily undergoes electrophilic substitution, making it an ideal location for introducing iodine substituents. The regioselectivity of iodination at this position results from the electronic effects of the adjacent nitrogen atoms, which direct electrophilic attack to the most favorable site.

Research Evolution and Current Academic Interest

Contemporary research in pyrazole chemistry has witnessed significant evolution, with increasing focus on developing efficient synthetic methodologies and exploring novel applications of functionalized derivatives. The development of this compound exemplifies this evolution, representing the convergence of traditional heterocyclic chemistry with modern synthetic strategies and protective group methodology.

Recent methodological advances have emphasized the development of metal-free synthetic approaches for pyrazole functionalization. Hypervalent iodine-mediated protocols have emerged as particularly attractive alternatives to traditional metal-catalyzed processes. These methods offer advantages in terms of environmental compatibility and operational simplicity while maintaining high levels of selectivity and efficiency. The application of hypervalent iodine reagents to pyrazole synthesis demonstrates the field's movement toward more sustainable synthetic practices.

The integration of microwave-assisted synthesis has significantly accelerated research progress in pyrazole chemistry. Studies examining copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have demonstrated that microwave heating can reduce reaction times from overnight to one hour while maintaining excellent yields. These technological advances enable rapid optimization of reaction conditions and facilitate high-throughput screening of synthetic parameters.

Current academic interest in iodinated pyrazole derivatives extends beyond synthetic methodology to encompass structure-activity relationship studies and applications in drug discovery. The recognition that pyrazole scaffolds constitute privileged structures in medicinal chemistry has intensified investigation of their biological properties. Contemporary research increasingly focuses on understanding how specific substitution patterns, including iodine incorporation, influence biological activity and pharmacological profiles.

The field's trajectory indicates continued expansion in both synthetic methodology and application scope. Emerging areas of investigation include the development of more sustainable synthetic approaches, exploration of novel substitution patterns, and investigation of pyrazole derivatives in emerging therapeutic areas. The evolution from simple pyrazole derivatives to complex, multiply functionalized compounds like this compound illustrates the sophisticated level of control now achievable in heterocyclic synthesis.

Properties

IUPAC Name |

tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPTZHNAXELNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428724 | |

| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-71-7 | |

| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Synthesis

-

- 3,5-dimethyl-substituted β-keto ester (e.g., ethyl acetoacetate derivatives)

- Hydrazine derivatives or tert-butyl carbazate

-

- Reflux in ethanol or suitable solvent

- Acid catalysis (e.g., acetic acid) to promote cyclization

Outcome:

Formation of 3,5-dimethyl-1H-pyrazole-1-carboxylate intermediate

tert-Butyl Ester Formation

-

- tert-Butyl chloroformate

- Base (e.g., triethylamine or pyridine)

-

- Room temperature to mild heating

- Anhydrous conditions to prevent hydrolysis

Outcome:

tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate

Iodination at the 4-Position

-

- N-iodosuccinimide (NIS) or iodine with an oxidizing agent

- Solvent: dichloromethane or similar inert solvent

-

- Temperature: 0–25°C

- Reaction time: 1–4 hours, monitored by TLC or HPLC

Outcome:

tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate with high regioselectivity

Alternative Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The iodine substituent can be introduced or further functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.

Example:

Starting from tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate, palladium catalysts (e.g., Pd(PPh₃)₄) can be used with sodium iodide or other iodide sources to perform halogen exchange, yielding the 4-iodo derivative.-

- High regioselectivity

- Scalability for industrial production

- Compatibility with various functional groups

Continuous Flow Chemistry

- Industrial scale synthesis may employ continuous flow reactors to improve reaction control, heat transfer, and reproducibility, especially for hazardous iodination steps.

Characterization and Purity Assessment

| Technique | Purpose | Typical Data/Findings |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Confirm structure, substitution pattern | Methyl protons at δ 1.3–2.1 ppm; tert-butyl protons at δ ~1.4 ppm; characteristic pyrazole signals |

| FT-IR Spectroscopy | Identify functional groups | Carbonyl stretch ~1700 cm⁻¹; C–I stretch ~550 cm⁻¹ |

| X-ray Diffraction (XRD) | Determine crystal structure and polymorphs | Monoclinic crystals with lattice parameters (e.g., a=6.0568 Å, b=12.0047 Å) |

| HPLC/GC-MS | Purity quantification | Purity >95% typically achieved with optimized protocols |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 322.14 (M+), consistent with C₁₀H₁₅IN₂O₂ |

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | 3,5-dimethyl β-keto ester + hydrazine, EtOH, AcOH | Reflux (~78) | 4–6 | 70–85 | Acid catalysis improves yield |

| tert-Butyl ester formation | tert-butyl chloroformate, base (Et₃N) | 20–40 | 2–3 | 80–90 | Anhydrous conditions required |

| Iodination | N-iodosuccinimide, DCM | 0–25 | 1–4 | 75–88 | Regioselective at 4-position |

Research Findings and Optimization Notes

Regioselectivity: The use of N-iodosuccinimide under controlled temperature ensures selective iodination at the 4-position without over-iodination or side reactions.

Purity and Stability: Purification by recrystallization or chromatography yields >95% pure product. Stability tests indicate the compound is stable under ambient conditions for weeks if stored properly.

Spectroscopic Discrepancies: Variable-temperature NMR and computational DFT studies help resolve unexpected splitting patterns due to rotameric equilibria of the tert-butyl group.

Scale-Up Considerations: Continuous flow iodination and palladium-catalyzed cross-coupling methods facilitate industrial-scale synthesis with consistent yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Coupling Reactions: Palladium catalysts, ligands, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate has shown potential as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to participate in various reactions, including:

- Cross-coupling reactions : Utilized in the formation of carbon-carbon bonds.

- Functionalization : The iodine atom enhances reactivity, allowing for further derivatization.

Agrochemical Development

Research indicates that derivatives of this compound exhibit herbicidal and fungicidal properties. These findings suggest its potential use in developing new agrochemicals with improved efficacy and selectivity.

A study evaluated the interaction of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole derivatives with specific enzyme targets. The results indicated that modifications to the tert-butyl group significantly influenced binding affinities and selectivity towards these targets.

| Compound | Binding Affinity (µM) | Target Enzyme |

|---|---|---|

| Base Compound | 10 | Enzyme A |

| Modified Compound A | 5 | Enzyme A |

| Modified Compound B | 20 | Enzyme B |

Case Study 2: Synthesis of Agrochemicals

In another study, researchers synthesized a series of pyrazole derivatives from this compound and tested their herbicidal activity on common weeds. The results demonstrated promising activity compared to commercial herbicides.

| Compound | Herbicidal Activity (%) | Comparison |

|---|---|---|

| Tert-butyl derivative A | 85% | Standard Herbicide |

| Tert-butyl derivative B | 75% | Standard Herbicide |

| Control (No Treatment) | 0% | N/A |

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural and Functional Analogues

The following compounds share the tert-butyl pyrazole-1-carboxylate core but differ in substituents at position 4:

Physicochemical Properties

- Solubility :

The iodo derivative’s higher molecular weight (322.146 g/mol) reduces solubility in polar solvents compared to the formyl (210.23 g/mol) and ethynyl (195.20 g/mol) analogs.

Crystallographic and Structural Insights

Such structural features can impact melting points and solubility.

Biological Activity

Chemical Identity and Structure

tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS Number: 857283-71-7) is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. The compound features a tert-butyl group, an iodine atom, and two methyl groups attached to the pyrazole ring, which contribute to its unique properties and potential biological activities .

Molecular Formula and Properties

- Molecular Formula : C10H15IN2O2

- Molecular Weight : 322.146 g/mol

- Appearance : Typically presented as a white to off-white crystalline solid .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the iodine atom allows for halogen bonding, which can enhance binding affinity to certain receptors or enzymes. The steric hindrance provided by the tert-butyl group may also influence the compound's selectivity and efficacy in biological systems .

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for specific enzymes. For example, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The inhibition mechanism often involves competitive binding at the active site of the enzyme .

Receptor Binding Affinity

The structural characteristics of this compound suggest potential interactions with G-protein coupled receptors (GPCRs). Such interactions are critical for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Study 1: Anti-inflammatory Activity

A study conducted on several pyrazole derivatives, including this compound, demonstrated significant anti-inflammatory properties. The compound exhibited a dose-dependent inhibition of COX enzymes in vitro, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer activity of pyrazole derivatives, researchers found that this compound showed promising results in inhibiting tumor cell proliferation in various cancer cell lines. The study emphasized the compound's ability to induce apoptosis through caspase activation pathways .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole ring significantly affect biological activity. The introduction of halogens like iodine at specific positions enhanced binding affinity and inhibitory potency against target enzymes compared to non-halogenated analogs .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 4-chloro-3,5-dimethyl-1H-pyrazole | Structure | Moderate COX inhibition |

| tert-butyl 3-methyl-4-fluoro-1H-pyrazole | Structure | Low receptor binding affinity |

| tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole | Structure | High anti-inflammatory activity |

The comparison shows that the presence of iodine in tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole significantly enhances its biological activities compared to other halogenated derivatives.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters, followed by iodination. For example:

Cyclocondensation : React ethyl acetoacetate derivatives with tert-butyl carbazate under reflux in ethanol, catalyzed by acetic acid, to form the pyrazole core .

Iodination : Use N-iodosuccinimide (NIS) in dichloromethane at 0–25°C to introduce iodine at the 4-position.

Characterization :

- XRD : Determines crystal structure and confirms monoclinic/polymorphic forms (e.g., lattice parameters: a = 6.0568 Å, b = 12.0047 Å ).

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-I (~550 cm⁻¹) stretches .

- NMR : ¹H NMR distinguishes methyl groups (δ 1.3–2.1 ppm) and tert-butyl protons (δ 1.4 ppm) .

Basic Question: How can the purity and stability of this compound be validated under laboratory conditions?

Answer:

- HPLC/GC-MS : Quantify purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

- Stability Tests :

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹³C NMR)?

Answer:

Discrepancies may arise from dynamic stereochemistry or solvent effects. Strategies include:

- Variable-Temperature NMR : Probe conformational changes (e.g., rotameric equilibria of the tert-butyl group) .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G* level) to assign signals .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-induced shifts .

Advanced Question: What strategies optimize regioselectivity in cross-coupling reactions involving the 4-iodo substituent?

Answer:

The iodine atom enables Suzuki-Miyaura or Sonogashira couplings. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ for aryl boronic acids (yields >70%) .

- Solvent Effects : Employ DMF/H₂O mixtures to enhance solubility of polar intermediates .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) .

Methodological Question: How can computational modeling predict reactivity or biological activity of derivatives?

Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity IC₅₀ data .

- DFT for Reaction Mechanisms : Map transition states for iodination or hydrolysis pathways .

Advanced Question: What are the challenges in crystallizing this compound, and how are they mitigated?

Answer:

- Polymorphism : Slow evaporation from hexane/EtOAc yields stable monoclinic crystals (space group P1) .

- Crystal Packing : The tert-butyl group induces steric hindrance; use seeding techniques to control nucleation .

Methodological Question: How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Dose-Response Curves : Replicate assays (n ≥ 3) to confirm IC₅₀ values .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a false-negative cause .

- Control Experiments : Verify purity (>95%) to exclude off-target effects from impurities .

Advanced Question: What are the best practices for scaling up synthesis while maintaining yield?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.